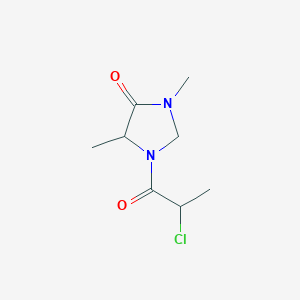![molecular formula C7H5ClN2O2S2 B2711057 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 692732-79-9](/img/structure/B2711057.png)
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and thiazolidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiazole ring, which is known for its biological activity, makes this compound a promising candidate for drug development and other scientific research.
作用机制
Target of Action
The primary targets of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Compounds with a thiazole ring, which is present in this compound, are known to have diverse biological activities .
Mode of Action
The specific mode of action of This compound Thiazole-containing compounds can interact unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole-containing compounds can reset biological systems differently, potentially affecting various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole-containing compounds, such as thiamethoxam, are known to be rapidly and completely absorbed, distributed to tissues non-selectively, and rapidly excreted, predominantly in the urine .
Result of Action
The molecular and cellular effects of This compound Thiazole-containing compounds can have various effects, such as causing dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Thiamethoxam, a thiazole-containing compound, is known to be stable in water under acidic conditions but hydrolyzed under alkaline conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-chloro-1,3-thiazole with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the thiazole ring is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
科学研究应用
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-1,3-thiazole: A simpler thiazole derivative with similar biological activity.
Thiazolidine-2,4-dione: A core structure in many biologically active compounds, including antidiabetic drugs.
5-Chloromethyl-1,3-thiazole:
Uniqueness
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the thiazole and thiazolidine rings in its structure. This dual-ring system enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in scientific research.
属性
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c8-6-9-1-4(14-6)2-10-5(11)3-13-7(10)12/h1H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMRFTRTADBXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)


![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2710985.png)
![1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine](/img/structure/B2710986.png)


![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)
![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)
![2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid](/img/structure/B2710994.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2710997.png)
